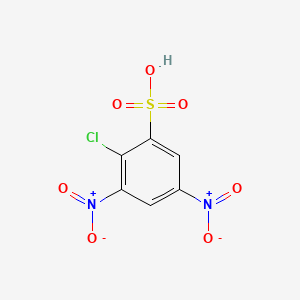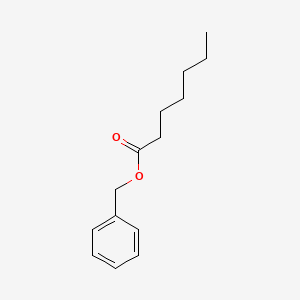
Difluorostyrene
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Difluorostyrene can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with sodium chlorodifluoroacetate in the presence of triphenylphosphine and anhydrous diglyme. The reaction is carried out under nitrogen atmosphere at elevated temperatures (around 160°C) to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Difluorostyrene undergoes various chemical reactions, including:
Addition Reactions: For example, the addition of hydrogen fluoride to this compound in the presence of potassium fluoride and crown ether to form trifluoroethylarenes.
Radical Reactions: this compound can participate in radical reactions, such as the addition of radicals to the double bond or one-electron reduction of the difluoroalkene fragment.
Photoredox Reactions: These reactions involve the use of visible light to catalyze the formation of fluorinated radicals from this compound.
Common Reagents and Conditions:
Hydrogen Fluoride (HF): Used in the addition reactions to form trifluoroethylarenes.
Potassium Fluoride (KF): Acts as a catalyst in the presence of crown ether.
Visible Light Catalysts: Such as 9-phenylacridine, used in photoredox reactions.
Major Products:
Trifluoroethylarenes: Formed from the addition of HF to this compound.
Difluorinated Sulfides: Produced through photoredox reactions involving this compound.
科学的研究の応用
Difluorostyrene has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of fluorinated pharmaceuticals due to its ability to enhance the biological activity and stability of drug molecules.
Materials Science: this compound derivatives are employed in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Organic Synthesis: The compound serves as a building block for the synthesis of various organofluorine compounds, which are valuable in both academic and industrial research.
作用機序
The mechanism of action of difluorostyrene primarily involves its ability to participate in radical and photoredox reactionsThese intermediates can then undergo further transformations, leading to the formation of various fluorinated products .
類似化合物との比較
Trifluorostyrene: Contains three fluorine atoms attached to the vinyl group.
Monofluorostyrene: Contains a single fluorine atom attached to the vinyl group.
Chlorodifluorostyrene: Contains both chlorine and fluorine atoms attached to the vinyl group.
Uniqueness of this compound: this compound is unique due to its specific fluorine substitution pattern, which imparts distinct chemical properties compared to its analogs. The presence of two fluorine atoms enhances its reactivity in radical and photoredox reactions, making it a valuable intermediate in the synthesis of complex fluorinated compounds .
特性
IUPAC Name |
2,2-difluoroethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYJMQGTOTVJBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343140 | |
| Record name | DIFLUOROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-42-5 | |
| Record name | DIFLUOROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Benzamide, N-[5,8,13,14-tetrahydro-5,8,14-trioxo-11-(trifluoromethyl)naphth[2,3-c]acridin-6-yl]-](/img/structure/B1617680.png)
